molecular formula C4H10ClNO2S B1301855 Methyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 5714-80-7

Methyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No.: B1301855
CAS No.: 5714-80-7
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-DFWYDOINSA-N
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Description

Methyl 2-amino-3-mercaptopropanoate hydrochloride is a chemical compound with the molecular formula C4H9NO2S•HCl and a molecular weight of 171.65 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes both amino and mercapto functional groups, making it a versatile reagent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-mercaptopropanoate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cysteine proteases, which are enzymes that cleave peptide bonds in proteins. The interaction between this compound and cysteine proteases is essential for understanding the enzyme’s function and regulation. Additionally, this compound can form disulfide bonds with other thiol-containing molecules, influencing protein folding and stability .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of cysteine proteases, which play a role in apoptosis and other cellular functions. Furthermore, this compound can affect gene expression by altering the redox state of the cell, leading to changes in the activity of transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism is also significant, as it can modify the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, by forming disulfide bonds with cysteine residues, this compound can inhibit the activity of cysteine proteases. Additionally, this compound can influence gene expression by modifying the redox state of the cell, which affects the activity of redox-sensitive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of cysteine proteases and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate the activity of cysteine proteases without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cysteine proteases and other thiol-containing proteins, influencing their activity and function. This compound can also affect metabolic flux by modifying the redox state of the cell, leading to changes in the levels of various metabolites. The involvement of this compound in these pathways highlights its importance in cellular metabolism and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, this compound may be localized to the cytoplasm or mitochondria, depending on the cellular context. The subcellular localization of this compound is essential for its activity and function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-mercaptopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-3-mercaptopropanoic acid with methanol in the presence of hydrochloric acid . The reaction typically requires refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, including controlling the temperature, pressure, and concentration of reactants. The final product is usually obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-3-mercaptopropanoate hydrochloride has several applications in scientific research:

Properties

IUPAC Name

methyl 2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHXJZQBJXAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972606
Record name Methyl cysteinate--hydrogen chloride (1/1)
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Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-80-7, 18598-63-5
Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Mecysteine hydrochloride
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Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Methyl cysteinate--hydrogen chloride (1/1)
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Record name Mecysteine hydrochloride
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Record name Methyl DL-cysteinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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